molecular formula C12H13FO B8353344 2-Fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene

2-Fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene

Cat. No. B8353344
M. Wt: 192.23 g/mol
InChI Key: IJBKQLYMJLERAU-UHFFFAOYSA-N
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Patent
US06168728A

Procedure details

The mixture of 2-fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene (0.035 mol), sodium hydroxide (0.07 mol), and benzene 40 ml was refluxed for 3 hours. After cooling, water 40 ml was added and the mixture was thoroughly stirred. Insoluble materials were filtered away with Celite (trade name of Johns-Manville Company), and the residue was dried over anhydrous magnesium sulfate. The drying agent was separated away, the solvent was carefully distilled away from the solution under reduced pressure, the residue was purified by silica gel chromatography (elution liquid: hexane) and then distilled away the solvent under reduced pressure (boiling point: 100° C., 20 mmHg) to obtain cororless oily 2-fluoro-4-ethynyltoluene (0.014 mol).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8]#[C:9]C(C)(O)C)[CH:5]=[CH:4][C:3]=1[CH3:14].[OH-].[Na+].C1C=CC=CC=1>O>[F:1][C:2]1[CH:7]=[C:6]([C:8]#[CH:9])[CH:5]=[CH:4][C:3]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.035 mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)C#CC(C)(O)C)C
Name
Quantity
0.07 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was thoroughly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered away with Celite (trade name of Johns-Manville Company)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was separated away
DISTILLATION
Type
DISTILLATION
Details
the solvent was carefully distilled away from the solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (elution liquid: hexane)
DISTILLATION
Type
DISTILLATION
Details
distilled away the solvent under reduced pressure (boiling point: 100° C., 20 mmHg)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C#C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.014 mol
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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